isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]
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Overview
Description
Isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside] is a glycosyloxyflavone that consists of isorhamnetin substituted by a alpha-L-(6''''-p-coumaroyl-beta-D-glucopyranosyl)-(1->2)-rhamnopyranosyl moiety at position 3 via a glycosidic linkage. Isolated from Ginkgo biloba, it exhibits antioxidant activity. It has a role as a metabolite. It is a glycosyloxyflavone, a cinnamate ester, a disaccharide derivative, a trihydroxyflavone and a monomethoxyflavone. It derives from an isorhamnetin and a trans-4-coumaric acid.
Scientific Research Applications
Bone Health Enhancement
Research has shown that certain flavonoids, including derivatives similar to isorhamnetin, can enhance bone cell proliferation and markers of ossification, suggesting a potential application in treating or preventing osteoporosis. For example, rutin, a flavonoid structurally related to isorhamnetin, was found to increase osteocyte and osteoblast-related gene expression, promoting bone health without affecting cell proliferation negatively (Abdel-Naim et al., 2018).
Cardiovascular Disease Prevention
Isorhamnetin has exhibited multiple bioactivities, notably within the cardiovascular system, where it shows promise in anti-atherosclerosis, reducing blood lipid levels, anti-inflammation, antioxidation, endothelial protection, antithrombosis, antiplatelet aggregation, myocardial protection, and anti-hypertension. These properties suggest isorhamnetin and its derivatives could be ideal candidates for the prevention and treatment of cardiovascular diseases, necessitating further clinical studies to confirm these benefits (Li et al., 2022).
Anti-Obesity Effects
Isorhamnetin and its conjugates have been investigated for their potential anti-obesity effects. Studies indicate that isorhamnetin can reduce adipogenesis and improve glycemic control, suggesting a role in managing obesity and related metabolic disorders. However, more research, including human trials, is needed to fully understand its efficacy and mechanisms of action (González-Arceo et al., 2022).
Broad Biological Activities
Isorhamnetin exhibits a wide range of biological activities, including antioxidant, antiviral, anticancer, antimicrobial, anti-tuberculosis, and anti-inflammatory effects. Its potential for developing treatments for diseases caused by oxidative stress and viruses has been noted, highlighting its versatility in therapeutic applications (Rashed, 2020).
Properties
Molecular Formula |
C37H38O18 |
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Molecular Weight |
770.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H38O18/c1-15-27(43)31(47)35(55-36-32(48)30(46)28(44)24(53-36)14-50-25(42)10-5-16-3-7-18(38)8-4-16)37(51-15)54-34-29(45)26-21(41)12-19(39)13-23(26)52-33(34)17-6-9-20(40)22(11-17)49-2/h3-13,15,24,27-28,30-32,35-41,43-44,46-48H,14H2,1-2H3/b10-5+/t15-,24+,27-,28+,30-,31+,32+,35+,36-,37-/m0/s1 |
InChI Key |
NACZCQPMPCWDEE-APOKSGMJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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